molecular formula C17H10F3N5 B6569926 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}quinoline CAS No. 1021222-06-9

2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}quinoline

Cat. No.: B6569926
CAS No.: 1021222-06-9
M. Wt: 341.29 g/mol
InChI Key: CXRUUSZBAMWYIQ-UHFFFAOYSA-N
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Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl group (-CF3) attached to a phenyl ring . They are often used in the pharmaceutical industry due to their unique physicochemical properties .


Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical results obtained from Density functional theory method can also be used for comparison .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylphenyl compounds can be complex and depend on the specific compound. For example, trifluoromethylpyridines have been used in the protection of crops from pests .


Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenyl compounds can be determined using various methods. For example, the molecular weight can be computed .

Safety and Hazards

The safety and hazards associated with trifluoromethylphenyl compounds can vary depending on the specific compound. Some compounds are considered hazardous by the OSHA Hazard Communication Standard .

Future Directions

The future directions for research on trifluoromethylphenyl compounds are promising. They are expected to find many novel applications in the future .

Properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N5/c18-17(19,20)12-5-3-6-13(10-12)25-16(22-23-24-25)15-9-8-11-4-1-2-7-14(11)21-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRUUSZBAMWYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NN=NN3C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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